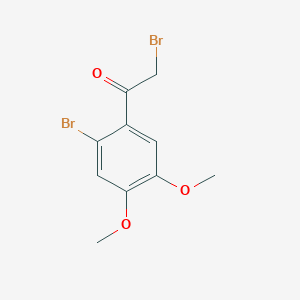

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone

Description

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is a di-substituted acetophenone derivative featuring bromine atoms at the ethanone side chain (C-2) and the aromatic ring (C-2'), along with methoxy groups at C-4' and C-5' positions. This compound is a reactive halide frequently employed in synthesizing quaternary salts, heterocyclic derivatives, and bioactive molecules. Its dual bromine substitution enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHGDIOJHXXBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CBr)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2-bromo-4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform (CHCl3) at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions and to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Bromination: Bromine (Br2) in chloroform (CHCl3) at room temperature.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives with nucleophiles.

Reduction: Formation of 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanol.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: As a building block in the development of potential drug candidates.

Material Science: In the preparation of advanced materials with specific properties.

Biological Studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine atoms and carbonyl group play a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophiles. The methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone, differing primarily in substituent positions and functional groups:

| Compound Name | Substituents (Aromatic Ring) | Substituents (Ethanone Chain) | Key Features |

|---|---|---|---|

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 3',4'-OCH₃ | 2-Br | Single Br; methoxy at 3',4' |

| 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | 2',5'-OCH₃ | 2-Br | Single Br; methoxy at 2',5' |

| 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | 4'-OH, 3',5'-OCH₃ | 2-Br | Hydroxy and methoxy on aromatic ring |

| 2-Bromo-4′-hydroxyacetophenone | 4'-OH | 2-Br | Simple hydroxy substitution |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 4'-NO₂ | 2-Br | Electron-withdrawing nitro group |

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone | 362.05 | 128–130 (est.) | Soluble in DMF, acetone; low in H₂O |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 275.10 | 95–97 | Soluble in polar aprotic solvents |

| 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | 291.11 | 145–147 | Moderate in methanol, chloroform |

| 2-Bromo-4′-hydroxyacetophenone | 215.04 | 110–112 | Soluble in ethanol, DMSO |

Biological Activity

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects, supported by diverse research findings.

Chemical Structure

The compound features a bromo-substituted phenyl group with methoxy substituents, which significantly influence its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of benzo[b]furan and pyrazolo[1,5-a]pyrimidine have shown significant growth inhibition across various cancer cell lines.

Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives

A study evaluating pyrazolo[1,5-a]pyrimidine derivatives demonstrated broad-spectrum anticancer activity, achieving a mean growth inhibition (GI%) of 43.9% across 56 cell lines. Notably, compounds exhibited IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA kinases, suggesting substantial inhibitory efficacy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | GI (%) | IC50 (µM) on CDK2 | IC50 (µM) on TRKA |

|---|---|---|---|---|

| 6n | Various | 43.9 | 1.58 | 1.17 |

| 6p | HOP-92 | 71.8 | - | - |

| 6d | RFX 393 | - | 0.20 | 0.97 |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit kinases involved in cancer progression.

Case Study: VHL Inhibitors

In a study focused on VHL inhibitors, compounds were designed to stabilize HIF-1α under hypoxic conditions. The most potent inhibitors exhibited dissociation constants lower than 40 nM, indicating strong binding affinity . This suggests that the brominated phenyl structure may enhance binding interactions with target enzymes.

Pharmacological Effects

Beyond anticancer activity, the compound may exhibit other pharmacological effects such as antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research has shown that compounds with similar structures possess antioxidant properties that can mitigate oxidative stress in cells . This effect is crucial for protecting cells from damage and may contribute to the overall therapeutic potential of the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : A plausible route involves bromination of a dimethoxy-substituted acetophenone precursor using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimization requires controlling stoichiometry (molar ratios of substrate to bromine) and reaction temperature (typically 0–25°C) to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the dibrominated product .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for diagnostic signals: aromatic protons (δ 6.5–7.5 ppm for dimethoxy-substituted benzene), methoxy groups (δ ~3.8 ppm), and carbonyl carbon (δ ~190 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, expecting a molecular ion peak at m/z 331.9 (CHBrO) .

- Melting Point : Compare observed values (e.g., ~128°C) with literature data to assess purity .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store under inert gas (nitrogen or argon) at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic; desiccants (e.g., silica gel) should be used to prevent moisture absorption, which may lead to hydrolysis or decomposition .

Q. Which spectroscopic techniques are most effective for monitoring its reactivity in solution?

- Methodology :

- UV-Vis Spectroscopy : Track changes in absorbance (λ ~270–300 nm) to monitor degradation or solvolysis.

- Infrared (IR) Spectroscopy : Observe shifts in carbonyl (C=O) stretching frequencies (~1680 cm) during reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key parameters include:

- Torsion angles between the brominated aryl ring and the ethanone moiety.

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O, Br···Br). Discrepancies in bond lengths >0.02 Å or R-factor >5% warrant re-evaluation of data collection or refinement strategies .

Q. What strategies mitigate conflicting data between theoretical calculations and experimental observations (e.g., dipole moments, reaction yields)?

- Methodology :

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict dipole moments and compare with experimental values from dielectric constant measurements.

- Error Analysis : Re-examine reaction conditions (e.g., trace moisture, catalyst deactivation) if yields deviate >10% from theoretical expectations. Use control experiments to isolate variables .

Q. How does the electron-withdrawing effect of bromine influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Hammett Plots : Use σ values to correlate substituent effects with activation energies. Bromine’s σ (~0.26) enhances electrophilicity at the carbonyl carbon, facilitating SN2 pathways .

Q. What experimental precautions are necessary when handling this compound due to its undefined toxicological profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.